Ethyl 2,2-difluoro-2-(3-hydroxyazetidin-3-yl)acetate hydrochloride
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Overview
Description
Preparation Methods
The synthesis of ethyl 2,2-difluoro-2-(3-hydroxyazetidin-3-yl)acetate hydrochloride involves several steps. One common synthetic route includes the reaction of ethyl 2,2-difluoroacetate with 3-hydroxyazetidine in the presence of a suitable base to form the desired product . The reaction conditions typically involve refluxing the reactants in an appropriate solvent, such as ethanol or methanol, for several hours. Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and catalyst selection, to maximize yield and purity .
Chemical Reactions Analysis
Ethyl 2,2-difluoro-2-(3-hydroxyazetidin-3-yl)acetate hydrochloride undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde derivative.
Reduction: The compound can be reduced to form the corresponding alcohol or amine derivative.
Substitution: The fluorine atoms can be substituted with other functional groups, such as halogens or alkyl groups, under appropriate conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide, reducing agents like lithium aluminum hydride or sodium borohydride, and nucleophiles like halides or alkyl groups . The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Ethyl 2,2-difluoro-2-(3-hydroxyazetidin-3-yl)acetate hydrochloride has several scientific research applications:
Mechanism of Action
The mechanism of action of ethyl 2,2-difluoro-2-(3-hydroxyazetidin-3-yl)acetate hydrochloride involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting or activating certain enzymes, receptors, or other proteins involved in biological processes . The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Ethyl 2,2-difluoro-2-(3-hydroxyazetidin-3-yl)acetate hydrochloride can be compared with other similar compounds, such as:
Ethyl 2,2-difluoro-2-(3-hydroxypyrrolidin-3-yl)acetate hydrochloride: This compound has a similar structure but with a pyrrolidine ring instead of an azetidine ring.
Ethyl 2,2-difluoro-2-(2-oxo-2H-chromen-3-yl)acetate: This compound contains a chromenyl group instead of an azetidinyl group.
The uniqueness of this compound lies in its specific structural features, which confer distinct chemical and biological properties compared to its analogs .
Properties
IUPAC Name |
ethyl 2,2-difluoro-2-(3-hydroxyazetidin-3-yl)acetate;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11F2NO3.ClH/c1-2-13-5(11)7(8,9)6(12)3-10-4-6;/h10,12H,2-4H2,1H3;1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NPWQMOLEFLZVNI-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C1(CNC1)O)(F)F.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12ClF2NO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.62 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2171986-75-5 |
Source
|
Record name | ethyl 2,2-difluoro-2-(3-hydroxyazetidin-3-yl)acetate hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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